2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include halogenated phenols and nitrobenzene derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nitration, and etherification, followed by purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and nitro groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-5-fluoro-2-nitrophenoxy)methyl-2-methyloxirane
- 2-(2-(4-Bromo-5-fluoro-2-nitrophenoxy)ethyl)-1,3-dioxolane
Uniqueness
2-(4-Bromo-5-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H4BrF6NO3 |
---|---|
Molecular Weight |
416.07 g/mol |
IUPAC Name |
2-(4-bromo-5-fluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
InChI Key |
LFTVMSPVEMLCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])Br)F)F)C(F)(F)F |
Origin of Product |
United States |
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